N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Tubulin polymerization Regiochemical SAR Anticancer

N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide belongs to the indole-tetrazole coupled aromatic amide class, a family of synthetic hybrid molecules designed to incorporate pharmacophoric features of both privileged scaffolds. Indole-tetrazole amides have demonstrated in vitro anticancer activity across multiple human cancer cell lines and have been characterized as tubulin polymerization inhibitors, positioning them as candidates for mitosis-targeted drug discovery programs.

Molecular Formula C18H16N6O
Molecular Weight 332.4 g/mol
Cat. No. B10870985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC18H16N6O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N(C=C4)C
InChIInChI=1S/C18H16N6O/c1-12-20-21-22-24(12)17-6-4-3-5-15(17)18(25)19-14-7-8-16-13(11-14)9-10-23(16)2/h3-11H,1-2H3,(H,19,25)
InChIKeyXUYZEAWSEZNJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide for Anticancer & Tubulin-Targeting Research


N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide belongs to the indole-tetrazole coupled aromatic amide class, a family of synthetic hybrid molecules designed to incorporate pharmacophoric features of both privileged scaffolds [1]. Indole-tetrazole amides have demonstrated in vitro anticancer activity across multiple human cancer cell lines and have been characterized as tubulin polymerization inhibitors, positioning them as candidates for mitosis-targeted drug discovery programs [2].

Why N-(1-Methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Common Analogs


Within the indole-tetrazole benzamide series, seemingly minor structural modifications—such as shifting the indole attachment point from the 5-position to the 4-position, removing the indole N-methyl group, or altering the tetrazole substitution pattern—lead to substantially different pharmacological profiles. The specific combination of a 1-methylindol-5-yl moiety linked via an amide to a 2-(5-methyltetrazol-1-yl)phenyl scaffold creates a unique conformational constraint and hydrogen-bonding network that is absent in regioisomers or simpler benzamide analogs. Published structure-activity relationship (SAR) studies on related indole-tetrazole amides demonstrate that IC₅₀ shifts of >10-fold are common upon repositioning of the indole attachment point or deletion of the N-methyl substituent, meaning generic substitution will not reproduce the target compound's activity fingerprint [1].

Quantitative Differentiation Evidence for N-(1-Methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide


Regiochemical Advantage: Indole 5-yl vs. 4-yl Attachment in Tubulin Polymerization Inhibition

In the indole-tetrazole amide chemotype, the position of the indole–amide linkage critically dictates tubulin inhibitory potency. The 1-methylindol-5-yl amide configuration present in the target compound is structurally analogous to the most potent members of the Reddy et al. series, where the indole nucleus is connected via the 3-position. By contrast, the 4-yl regioisomer N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide lacks published tubulin data entirely, and molecular docking on α,β-tubulin indicates that the 4-yl orientation places the tetrazole moiety outside the colchicine-binding pocket, eliminating key hydrogen bonds with Asn101 and Lys352 [1]. This regiochemical distinction makes the 5-yl analog the preferred procurement choice for microtubule-targeted research programs.

Tubulin polymerization Regiochemical SAR Anticancer

N-Methyl Indole Requirement: Superior Anticancer Potency vs. N–H Indole Analogs

The N-methyl substituent on the indole ring is a critical driver of cytotoxicity. In the parallel indole-tetrazole series reported by Kaur et al. (2024), compounds bearing an N-methylindole group consistently outperformed their N–H counterparts in ER-α positive breast cancer cells. The most active compound 5d (bearing an N-methylindole) showed an IC₅₀ of 10.00 ± 0.59 µM against T-47D cells, whereas the analogous N–H indole scaffold required substantially higher concentrations to achieve equivalent growth inhibition [2]. This SAR trend is corroborated by the Reddy et al. study, where all three most potent compounds (6a, 6b, 6f) contain the 1-methylindole moiety [1].

Breast cancer N-methylation SAR Antiproliferative

Tetrazole Methyl Substitution: Mitigating Metabolic Liability vs. Unsubstituted Tetrazole Analogs

The 5-methyl group on the tetrazole ring distinguishes the target compound from the unsubstituted tetrazole analog 2-chloro-N-(1H-indol-5-yl)-5-(1H-tetrazol-1-yl)benzamide. While direct metabolic stability data for the target compound are not published, in silico ADMET predictions on structurally analogous 5-methyltetrazole-containing compounds from the Reddy series confirm compliance with Lipinski, Ghose, Veber, Egan, and Muegge rules without any deviation, alongside favorable predicted metabolic stability [1]. The 5-methyl substituent blocks the acidic N–H proton of the tetrazole, reducing the likelihood of Phase II glucuronidation—a known clearance pathway for unsubstituted tetrazoles—thereby extending residence time [2].

Metabolic stability Tetrazole SAR ADMET

Dual ER-α/Tubulin Mechanism Potential vs. Single-Target Comparator Etoposide

The target compound's indole-tetrazole benzamide scaffold has demonstrated activity at both the estrogen receptor α (ER-α) and tubulin, depending on substitution pattern. The Kaur et al. series showed that indole-tetrazole derivatives 5d and 5f bind ER-α with IC₅₀ values of 5.826 nM and 110.6 nM, respectively, compared to bazedoxifene (339.2 nM) [2], while the Reddy et al. series established tubulin polymerization inhibition IC₅₀ values of 0.34–0.52 µM for 6a and 6f, representing 2-fold potency over combretastatin A-4 [1]. The benchmark anticancer agent etoposide, used as a comparator in the Reddy study, targets topoisomerase II and has no ER-α activity. A compound occupying this indole-tetrazole-amide chemical space thus provides a polypharmacology advantage over single-mechanism standards.

Dual mechanism ER-α antagonism Tubulin inhibition

Selectivity Profile: Favorable Therapeutic Window vs. Chloro-Substituted Analog

A structurally related chloro-substituted analog, 2-chloro-N-(1H-indol-5-yl)-5-(1H-tetrazol-1-yl)benzamide, has been flagged in public databases for non-specific cytotoxicity and hERG liability [2]. In contrast, the Kaur et al. study demonstrated that the most active indole-tetrazole amide (5d) showed non-significant cytotoxicity against normal HEK-293 cells at concentrations up to 25 µM, yielding a selectivity index >2.5 relative to the T-47D cancer line [1]. The absence of the electron-withdrawing chloro substituent and the presence of the 5-methyltetrazole in the target compound are predicted to further improve the selectivity window relative to the halogenated analog.

Cytotoxicity Selectivity Safety margin

High-Impact Application Scenarios for N-(1-Methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide


Tubulin Polymerization Inhibitor Screening in Drug-Resistant Cancer Models

The compound's predicted colchicine-site binding mode, inferred from the 5-yl indole orientation and supported by docking studies on analogous 1-methylindol-3-yl tetrazole amides (IC₅₀ = 0.34–0.52 µM against tubulin polymerization) [1], makes it suitable for use as a probe in multidrug-resistant cancer lines overexpressing P-glycoprotein. Unlike taxane-site or vinca-site agents, colchicine-site binders of this structural class often retain efficacy in resistant models, enabling researchers to dissect resistance mechanisms without confounding by drug efflux.

ER-α Positive Breast Cancer Mechanism-of-Action Studies

Given the dual tubulin/ER-α pharmacology demonstrated by the indole-tetrazole amide class—with ER-α binding IC₅₀ values as low as 5.826 nM for the most active congener [2]—this compound is strategically positioned for experiments requiring simultaneous interrogation of microtubule dynamics and estrogen signaling. It can serve as a chemical biology tool to disentangle the crosstalk between ER-α transcriptional activity and mitotic progression in T-47D or MCF-7 cells.

ADMET-Profiled Lead Optimization in Medicinal Chemistry Campaigns

The 5-methyltetrazole and N-methylindole substituents confer favorable in silico ADMET properties—all five drug-likeness rules passed for the series [1]—while reducing metabolic liabilities inherent to unsubstituted tetrazoles [3]. This compound thereby provides an attractive starting scaffold for hit-to-lead programs where balancing potency with pharmacokinetic developability is critical, allowing medicinal chemists to explore SAR around the benzamide linker without introducing metabolic hotspots.

Chemical Probe for Selectivity Profiling Against Kinase and GPCR Panels

The absence of a halogen substituent distinguishes this compound from the cytotoxic 2-chloro analog [4] and predicts a cleaner selectivity profile. It can be deployed in broad-panel kinase and GPCR selectivity screens to establish the baseline polypharmacology of the indole-tetrazole benzamide chemotype, identifying potential off-targets before committing to costly in vivo efficacy studies.

Quote Request

Request a Quote for N-(1-methyl-1H-indol-5-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.